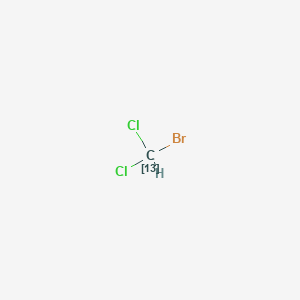

Bromodichloromethane-13C

Descripción general

Descripción

Bromodichloromethane-13C is a stable isotope-labeled compound where the carbon atom is replaced with the carbon-13 isotope. It is a trihalomethane with the chemical formula Br13CHCl2. This compound is primarily used in scientific research, particularly in environmental and analytical chemistry, due to its unique isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromodichloromethane-13C can be synthesized by treating a mixture of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective formation of the desired isotopically labeled compound.

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The process includes the incorporation of carbon-13 into the molecular structure during the synthesis. This is often achieved through the use of carbon-13 enriched precursors and reagents under controlled conditions to ensure high isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions: Bromodichloromethane-13C undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as bromochloromethane or dichloromethane derivatives.

Oxidation and Reduction: Products include various halogenated methanes and their derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

BDCM-13C is extensively utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling enhances the sensitivity and specificity of these analytical techniques, allowing for accurate quantification of halogenated compounds in complex mixtures.

Table 1: Applications of BDCM-13C in Analytical Chemistry

| Application | Description |

|---|---|

| Mass Spectrometry | Used as an internal standard to improve accuracy in quantifying halogenated compounds. |

| NMR Spectroscopy | Enhances signal clarity and resolution in the analysis of complex organic mixtures. |

| Calibration | Serves as a calibration standard for various analytical methods due to its known isotopic abundance. |

Environmental Studies

BDCM-13C plays a crucial role in tracing the fate and transport of halogenated compounds in environmental systems. Its use in studies helps to understand the behavior and degradation pathways of these compounds, particularly in water treatment processes.

Case Study: Tracing Halogenated Compounds

A study utilized BDCM-13C to investigate the degradation of brominated trihalomethanes during chlorination processes in drinking water treatment. The results indicated that BDCM-13C could effectively trace the transformation of these compounds, providing insights into their environmental persistence and potential health risks associated with exposure .

Biological Research

In biological systems, BDCM-13C is employed in metabolic studies to track the incorporation and transformation of halogenated compounds. This application is particularly important for understanding the pharmacokinetics and toxicological profiles of brominated compounds.

Table 2: Biological Applications of BDCM-13C

| Application | Description |

|---|---|

| Metabolic Studies | Tracks the metabolism of halogenated compounds in biological systems to assess health impacts. |

| Toxicology Research | Evaluates the effects of BDCM-13C on cellular components, helping to elucidate mechanisms of toxicity. |

| Pharmacokinetics | Assesses absorption, distribution, metabolism, and excretion (ADME) profiles in human subjects. |

Case Study: Pharmacokinetics in Humans

A notable study examined the pharmacokinetics of BDCM-13C following oral and dermal exposure in human volunteers. The findings demonstrated that dermal absorption contributed significantly to systemic levels of BDCM, highlighting its relevance in assessing exposure risks during activities such as bathing .

Toxicological Studies

BDCM-13C has been instrumental in toxicological research, particularly regarding its carcinogenic potential. Studies have shown that exposure to bromodichloromethane can lead to various neoplastic effects, including kidney and liver tumors in animal models.

Table 3: Toxicological Findings Related to BDCM-13C

Mecanismo De Acción

The mechanism of action of Bromodichloromethane-13C involves its interaction with various molecular targets and pathways depending on the specific application. In environmental studies, it acts as a tracer to monitor the formation and degradation of trihalomethanes. In analytical chemistry, its isotopic labeling allows for precise detection and quantification in complex mixtures.

Comparación Con Compuestos Similares

Bromodichloromethane: The non-labeled version of the compound with the same chemical structure but without the carbon-13 isotope.

Chlorodibromomethane: Another trihalomethane with two bromine atoms and one chlorine atom.

Dibromochloromethane: A trihalomethane with two chlorine atoms and one bromine atom.

Uniqueness: Bromodichloromethane-13C is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of the carbon-13 isotope allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in various scientific studies.

Actividad Biológica

Bromodichloromethane-13C (BDCM-13C) is a stable isotopologue of bromodichloromethane, a trihalomethane commonly formed as a byproduct during the chlorination of drinking water. This compound has garnered attention due to its significant biological activity, particularly its mutagenic and carcinogenic potential. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to BDCM-13C.

BDCM-13C has the chemical formula CHBrCl₂, is a colorless and nonflammable liquid, and is slightly soluble in water. It has a boiling point of approximately 90.1°C and a melting point of -57.1°C. The compound is primarily encountered through environmental exposure, particularly in chlorinated drinking water, where it poses health risks classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen .

Biological Mechanisms

Mutagenic Potential:

Research indicates that BDCM-13C exhibits significant mutagenic activity, leading to DNA damage across various organisms, including bacteria such as Salmonella. In vitro studies have shown that BDCM can induce chromosomal aberrations and sister chromatid exchanges (SCEs) in cultured human lymphocytes .

Carcinogenicity:

Toxicological studies have demonstrated that BDCM-13C can cause neoplastic changes in laboratory animals. For instance, studies on F344/N rats and B6C3F mice revealed a clear incidence of large intestine adenocarcinomas following exposure . Specifically, a study indicated tumor incidences of 0/50 in controls compared to 45/50 in high-dose male rats, highlighting its carcinogenic potential .

Case Studies

-

Animal Studies:

- NTP Studies: The National Toxicology Program (NTP) conducted gavage studies on rats and mice, revealing significant increases in liver tumors and adenocarcinomas in treated groups compared to controls .

- Voronin et al. (1987): This study examined the carcinogenicity of BDCM in CBA x C57Bl/6 mice over 104 weeks, demonstrating an increased frequency of tumors associated with exposure levels .

-

Human Exposure Studies:

- A study assessing the pharmacokinetics of BDCM-13C showed that dermal exposure resulted in blood levels ranging from 25 to 130 µg/L after one hour, indicating substantial absorption through the skin . This raises concerns regarding everyday exposure scenarios such as bathing or showering in chlorinated water.

Comparative Analysis

To understand the unique characteristics of BDCM-13C relative to other halogenated compounds, the following table summarizes key features:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Chloroform | CHCl₃ | More volatile; widely used solvent; less dense than water. |

| Bromoform | CHBr₃ | Heavier; less commonly found in drinking water. |

| Dibromochloromethane | CHBr₂Cl | Contains two bromine atoms; more potent mutagen; less stable than BDCM. |

| Tribromomethane | CBr₃H | Known for higher toxicity; primarily used as a flame retardant. |

Health Effects

The health effects associated with BDCM-13C exposure include:

- Hepatic Damage: Increased serum enzymes and liver degeneration were noted in animal studies following acute exposure .

- Renal Effects: Suspected renal toxicity was observed alongside hepatic effects .

- Immunological Impact: Impaired immune response has been documented .

- Developmental Concerns: While reproductive effects remain inconclusive, developmental impacts are presumed based on animal data .

Propiedades

IUPAC Name |

bromo(dichloro)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrCl2/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLUWPQPKEARP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455333 | |

| Record name | Bromodichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-10-4 | |

| Record name | Bromodichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.